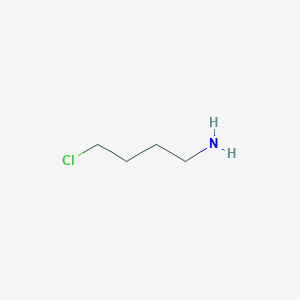
4-Chlorobutan-1-amine
Overview
Description
4-Chlorobutan-1-amine is a chemical compound with the molecular formula C4H10ClN . It has an average mass of 107.582 Da and a monoisotopic mass of 107.050179 Da .
Molecular Structure Analysis
The molecular structure of 4-Chlorobutan-1-amine consists of a four-carbon chain (butane) with a chlorine atom (Cl) replacing a hydrogen atom on the fourth carbon and an amine group (NH2) attached to the first carbon .Physical And Chemical Properties Analysis
4-Chlorobutan-1-amine has a boiling point of 154 °C and a density of 0.981 . Its flash point is 47 °C and it has a predicted pKa of 10.13±0.10 .Scientific Research Applications
Radical Chain Processes
Research by Spanswick and Ingold (1970) focused on the halogenation of 1-chlorobutane, which is closely related to 4-chlorobutan-1-amine. They discovered that this process in 4 M sulfuric acid is a radical chain process with aminium radicals as the primary hydrogen atom abstracting species. This insight is crucial in understanding the chemical behavior of related compounds like 4-chlorobutan-1-amine in radical chain reactions (Spanswick & Ingold, 1970).
Biological Relevance
Marques and Carvalho (1999) conducted a study on 1,4-diaminobutane (putrescine), a precursor of biologically significant amines related to 4-chlorobutan-1-amine. They highlighted its essential role in genetic information transfer and cell growth, demonstrating the biological importance of such compounds (Marques & Carvalho, 1999).
Chemical Assay Methods
Seiler (1977) reviewed assay methods for polyamines like 1,4-diaminobutane, highlighting their potential as markers of malignancy and response to chemotherapy. This research is pertinent to the scientific understanding of compounds like 4-chlorobutan-1-amine, given their structural similarities (Seiler, 1977).
Uptake in Bacteria
Tabor and Tabor (1966) investigated the uptake processes for 1,4-diaminobutane in Escherichia coli, providing insights into how similar compounds like 4-chlorobutan-1-amine might interact with bacterial systems (Tabor & Tabor, 1966).
Complex Formation with Metals
Wojciechowska, Bolewski, and Lomozik (1991) studied the composition and stability of biogenic amine complexes, including 1,4-diaminobutane, with metals like Cu(II) and Zn(II). This research aids in understanding how 4-chlorobutan-1-amine might form complexes with various metals (Wojciechowska, Bolewski, & Lomozik, 1991).
(Photo)catalysis in Reduction of Nitro Compounds
Nasrollahzadeh et al. (2020) discussed the role of amines in the reduction of nitro compounds to amines, using graphene-based catalysts. This research is relevant for understanding the application of 4-chlorobutan-1-amine in catalytic processes (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
Safety And Hazards
4-Chlorobutan-1-amine is classified under GHS07 for safety . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-chlorobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN/c5-3-1-2-4-6/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOOQMSPHMFXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507284 | |
| Record name | 4-Chlorobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobutan-1-amine | |
CAS RN |
42330-95-0 | |
| Record name | 4-Chlorobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





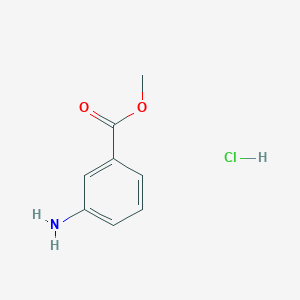
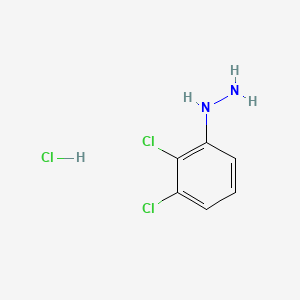


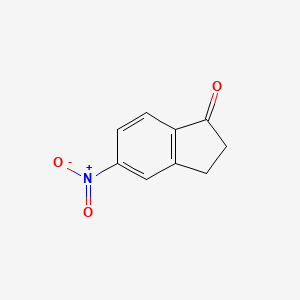



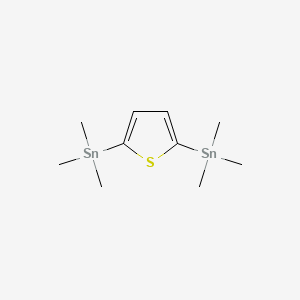

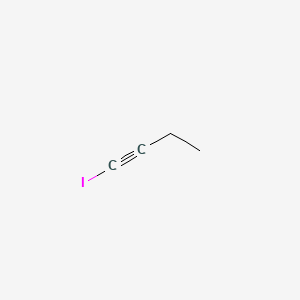
![4-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1590017.png)